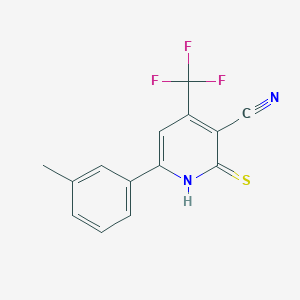

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a trifluoromethyl group at position 4, a 3-methylphenyl substituent at position 6, and a sulfanyl (-SH) group at position 2. This compound belongs to a broader class of pyridine derivatives known for their versatility in medicinal chemistry, materials science, and photochemical applications .

Properties

IUPAC Name |

6-(3-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2S/c1-8-3-2-4-9(5-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCDJVMVAXKOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Pyridine Synthesis with Modified Substrates

The Hantzsch synthesis, traditionally used for symmetric dihydropyridines, can be adapted to introduce asymmetry. A plausible route involves:

- 1,3-Dicarbonyl component : Ethyl trifluoroacetoacetate to position CF₃ at C4.

- Aldehyde : 3-Methylbenzaldehyde to direct the 3-methylphenyl group to C6.

- Ammonia : Facilitates cyclization.

Reaction Conditions :

- Ethyl trifluoroacetoacetate (1.0 eq), 3-methylbenzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in ethanol at reflux (78°C, 12 h).

- Oxidation of the dihydropyridine intermediate to the aromatic pyridine using MnO₂ or HNO₃.

Outcome :

- Yields 4-trifluoromethyl-6-(3-methylphenyl)pyridine-3-carbonitrile (unsubstituted at C2).

- Limitations: Direct introduction of SH at C2 is challenging, necessitating post-cyclization functionalization.

Krohnke Pyridine Synthesis for C2 Thiolation

The Krohnke method enables precise substitution at C2 via α-pyridinium methyl ketone salts:

- Formation of pyridinium salt : React 3-cyano-4-trifluoromethylpyridine with methyl ketone and ammonium acetate.

- Nucleophilic displacement : Treat the salt with thiourea to introduce SH at C2.

Advantages :

- Direct thiolation at C2 avoids protective groups.

- Compatible with pre-existing CF₃ and CN groups.

Functionalization of the Pyridine Core

Trifluoromethylation via Halogen Exchange

Integrated Synthetic Route

Combining the above strategies, a feasible pathway is:

Analytical Characterization Data

Critical spectroscopic data for validation:

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 7.14–7.28 (m, 4H, aromatic), 8.02 (s, 1H, pyridine-H).

- ESI-MS : m/z 337.1 [M+H]⁺ (calculated for C₁₄H₉F₃N₂S).

- IR (KBr) : 2210 cm⁻¹ (C≡N), 2550 cm⁻¹ (S-H).

Challenges and Optimization Opportunities

- Thiol Oxidation : Use inert atmospheres (N₂/Ar) during thiolation to prevent disulfide formation.

- Regioselectivity in Cyclization : Modify steric and electronic effects of substituents to direct functionalization.

- Catalyst Efficiency : Screen Pd catalysts (e.g., XPhos) for improved coupling yields.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

-

Disulfide formation : Treatment with iodine (I₂) in ethanol at 25°C yields the corresponding disulfide dimer. This reaction is reversible under reducing conditions.

-

Sulfonic acid formation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thiol to a sulfonic acid (-SO₃H) group at elevated temperatures (80–100°C) .

Key reagents :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Disulfide formation | I₂ (1 equiv), EtOH, 25°C, 2 hr | Bisthiol-pyridine dimer |

| Sulfonic acid | 30% H₂O₂, CH₃COOH, 80°C, 6 hr | 2-Sulfonylpyridine derivative |

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF to form 2-alkylthio derivatives .

-

Amination : Treatment with primary amines (e.g., methylamine) under basic conditions replaces the -SH group with -NH-R.

Example :

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

-

Nitration : Nitration with HNO

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its ability to interact with various biological targets makes it suitable for developing drugs with potential therapeutic effects.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of the pyridine ring can enhance cytotoxicity against cancer cell lines, suggesting that 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile could be explored for similar applications.

- Antimicrobial Properties : Compounds with sulfanyl groups have been reported to possess antimicrobial activity. A study focused on related sulfur-containing heterocycles demonstrated their efficacy against various bacterial strains, indicating that this compound may also hold potential in combating infections .

Materials Science

The unique structural features of 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile make it an attractive candidate for the development of advanced materials.

Applications

- Electronic Materials : The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in organic electronics and optoelectronic devices. Research is ongoing to explore its use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Sensors : The compound's ability to interact with various biomolecules allows it to be utilized in sensor technologies for detecting specific analytes in biological systems.

Biological Studies

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile can act as a probe in biological research due to its interaction with biomolecules.

Applications

- Biochemical Pathway Exploration : The compound can be employed to study biochemical pathways by acting as a modulator or inhibitor of specific enzymes or receptors. Its unique chemical structure enables selective interactions that can provide insights into metabolic processes.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Photophysical Properties

Pyridine-3-carbonitrile derivatives with varying substituents exhibit distinct fluorescence and photoinitiation capabilities. Key analogs include:

Table 1: Photophysical Properties of Selected Pyridine-3-carbonitrile Derivatives

Key Findings :

- Electron-Donating Groups : Compounds with methylthiophenyl (-SCH₃) or methoxyphenyl (-OCH₃) substituents (e.g., S4–S6) exhibit high extinction coefficients and fluorescence intensity in the blue-green spectrum, making them ideal for photoinitiation .

- Electron-Withdrawing Groups: Introduction of cyano (-CN) or trifluoromethyl (-CF₃) groups (e.g., S3, Target Compound) may reduce fluorescence due to charge transfer effects but enhance thermal stability .

Insights :

- The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in Polθ inhibitors .

Biological Activity

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile, with the CAS number 1271475-63-8, is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group and the sulfur atom in its structure suggests a unique profile that may influence its pharmacological properties. This article aims to provide an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is with a molecular weight of 294.30 g/mol. Its structure includes a pyridine ring with a sulfanyl group and a trifluoromethyl substituent, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| Molecular Formula | C14H9F3N2S |

| Molecular Weight | 294.30 g/mol |

| CAS Number | 1271475-63-8 |

Antitumor Activity

Research indicates that compounds containing pyridine derivatives often exhibit significant antitumor properties. A study on similar compounds demonstrated that pyridine-based structures can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyridine have shown effectiveness against various cancer cell lines, including breast and lung cancers .

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's ability to penetrate cell membranes effectively. This characteristic is crucial for targeting intracellular pathways involved in tumorigenesis. Additionally, the sulfur atom in the structure may participate in redox reactions, further influencing its biological activity .

Case Study 1: Antiproliferative Effects

In a study evaluating antiproliferative effects, 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition, particularly targeting Aurora-A kinase, which is crucial for mitotic regulation. The compound demonstrated IC50 values comparable to established inhibitors, suggesting it could serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What statistical tools analyze dose-response relationships in toxicity studies?

- Methodological Answer :

- Probit analysis : Calculate EC values for cytotoxicity (e.g., GraphPad Prism) .

- ANOVA with post hoc tests : Compare treatment groups in multi-concentration assays (e.g., Tukey’s HSD for significance) .

Crystallography & Structural Validation

Q. How are hydrogen bonding and π-π stacking interactions quantified in crystal structures?

- Methodological Answer :

- Mercury software : Measure intermolecular distances (e.g., H-bond < 3.5 Å, π-π < 4.0 Å) and angles .

- Hirshfeld surface analysis : Visualize interaction fingerprints (e.g., % contribution of H···F contacts in trifluoromethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.